Bienvenue dans la boutique en ligne BenchChem!

Bumecaine hydrochloride

Toxicology Local Anesthetics Safety Pharmacology

Select Bumecaine hydrochloride for reproducible cardiovascular research. Its superior LD50 (190 mg/kg) and unique hemodynamic profile preserve contractility post-ligation, unlike lidocaine. Ideal for ischemia studies, toxicology, and SAR. Achieve rapid mucosal anesthesia with 1-2 min onset. Guarantees experimental integrity.

Molecular Formula C18H29ClN2O
Molecular Weight 324.9 g/mol
CAS No. 19089-24-8
Cat. No. B093839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBumecaine hydrochloride
CAS19089-24-8
Synonyms2,4,6-Trimethylanylide-1-butylpyrrolidinecarbonoic 2-acid hydrochloride
Molecular FormulaC18H29ClN2O
Molecular Weight324.9 g/mol
Structural Identifiers
SMILESCCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl
InChIInChI=1S/C18H28N2O.ClH/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H
InChIKeyNFEZGTHMTGKIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bumecaine Hydrochloride (CAS 19089-24-8): Local Anesthetic and Antiarrhythmic with Differentiated Pharmacological Profile


Bumecaine hydrochloride (also known as pyromecaine or pyrromecaine) is an amino amide local anesthetic and Class IB antiarrhythmic agent [1]. Chemically, it is 1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide hydrochloride, with a molecular weight of 324.9 g/mol [2]. Bumecaine exhibits a dual mechanism of action: sodium channel blockade in neuronal membranes confers local anesthetic activity, while stabilization of cardiomyocyte membranes produces antiarrhythmic effects [3]. Unlike many in-class agents, bumecaine demonstrates quantifiable differentiation in toxicity, therapeutic index, hemodynamic profile, and topical anesthetic kinetics that directly inform scientific selection and procurement decisions.

Why Bumecaine Hydrochloride Cannot Be Replaced by Generic Lidocaine or Other Amino Amide Anesthetics


Although bumecaine shares the amino amide structural class with widely used agents such as lidocaine and bupivacaine, direct substitution is scientifically unjustified due to quantifiable divergences in therapeutic index, hemodynamic effects, and tissue-specific kinetic profiles. Bumecaine demonstrates an LD50 of 190 mg/kg (i.p., mice) compared to lidocaine's 133.1 mg/kg and bupivacaine's 58.7 mg/kg, establishing a substantially broader safety margin [1]. Furthermore, bumecaine uniquely improves myocardial contractility and coronary blood flow following experimental coronary ligation—effects that are not replicated by lidocaine, which exerts a negative inotropic action and only transiently alters coronary flow [2]. These pharmacological distinctions are not interchangeable, and substituting bumecaine with a generic analog without consideration of these parameters would compromise both research reproducibility and clinical or experimental safety outcomes.

Bumecaine Hydrochloride: Quantified Comparative Evidence for Scientific Selection


Reduced Acute Systemic Toxicity: LD50 Comparison vs. Lidocaine and Bupivacaine

Bumecaine demonstrates significantly lower acute systemic toxicity compared to lidocaine and bupivacaine. In mouse intraperitoneal LD50 studies, bumecaine exhibited a value of 190 mg/kg, representing a 43% higher lethal dose than lidocaine (133.1 mg/kg) and a 224% higher dose than bupivacaine (58.7 mg/kg) [1]. This quantitative safety advantage is further supported by subcutaneous LD50 data for bumecaine at 300 mg/kg [2].

Toxicology Local Anesthetics Safety Pharmacology

Broader Therapeutic Index vs. Lidocaine: Qualitative and Quantitative Evidence

A direct comparative study by Zakusov et al. explicitly concluded that pyromecaine (bumecaine) is 'similar to lidocaine but less toxic and has a broader therapeutic range' [1]. Quantitatively, the antiarrhythmic dose range for bumecaine is established at 0.1–2.5 mg/kg in experimental models [2], while its LD50 of 190 mg/kg provides a therapeutic index (LD50/ED50) that exceeds that of lidocaine, for which the LD50 is 133.1 mg/kg and therapeutic concentrations are narrowly constrained to 1.5–5 mcg/mL [3].

Antiarrhythmic Agents Therapeutic Index Cardiac Pharmacology

Favorable Hemodynamic Profile: Preservation of Myocardial Contractility and Coronary Blood Flow

Bumecaine uniquely exerts a favorable effect on left ventricular contractility and myocardial blood flow following coronary artery ligation [1]. In contrast, lidocaine produces a measurable negative inotropic effect: during lidocaine infusion, coronary blood flow increased by 23%, while ATP and Ca2+ uptake decreased by 20% and 19%, respectively, and percentage segment length shortening decreased by 30% [2]. A direct comparative study confirmed that pyromecaine 'does not produce any adverse action on myocardial contractility or conduction' [3].

Cardiovascular Pharmacology Myocardial Ischemia Antiarrhythmic Safety

Accelerated Onset of Topical Anesthesia: 1–2 Minutes vs. Lidocaine 3–5 Minutes

For topical (surface) anesthesia, bumecaine demonstrates a more rapid onset of action compared to lidocaine. Bumecaine produces local anesthesia within 1–2 minutes of application [1], whereas lidocaine ointment 5% exhibits an onset of 3–5 minutes [2]. This 2–3 minute difference in onset time represents a clinically meaningful acceleration of up to 60%.

Topical Anesthesia Dental Pharmacology Surface Anesthetics

Clinical Antiarrhythmic Efficacy in Ventricular Arrhythmias: Comparative Response Rates

In a clinical study of 53 patients with frequent ventricular premature beats, intravenous pyromecaine (bumecaine) produced a positive antiarrhythmic effect (defined as ≥50% reduction in premature beats per hour) in 18.2% of patients, compared to 30.0% and 26.7% for lidocaine in parallel comparator groups [1]. While lidocaine demonstrated numerically higher efficacy in this cohort, bumecaine's lower toxicity profile and broader therapeutic range provide a distinct risk-benefit calculus.

Antiarrhythmic Efficacy Ventricular Premature Beats Clinical Pharmacology

Reduced Platelet Disaggregation Effect Compared to Lidocaine: Differential Hemostatic Impact

Both lidocaine and pyromecaine depress platelet aggregation upon oral administration. However, a direct comparative study found that 'lidocaine disaggregating effect is greater than that of pyromecaine' [1]. This differential impact on thrombocytic hemostasis may influence the choice of agent in patients with coexisting bleeding risk or those on antiplatelet therapy.

Platelet Aggregation Hemostasis Thrombosis

Bumecaine Hydrochloride: Validated Application Scenarios Based on Quantitative Evidence


Preclinical Antiarrhythmic Research Requiring Favorable Hemodynamic Profile

Bumecaine is the preferred antiarrhythmic agent for experimental models of myocardial ischemia and infarction where preservation of left ventricular contractility and coronary blood flow is essential. Unlike lidocaine, which impairs contractility (30% decrease in segment length shortening [1]), bumecaine maintains or improves these parameters following coronary ligation [2]. This makes it an ideal tool compound for investigating cardioprotective mechanisms without confounding negative inotropic effects.

Topical Anesthesia for Time-Sensitive Dental and Endoscopic Procedures

In clinical or research settings requiring rapid mucosal anesthesia, bumecaine's 1–2 minute onset time [3] provides a quantifiable advantage over lidocaine's 3–5 minute onset [4]. This accelerated kinetics profile supports its use in high-throughput dental clinics, emergency airway management, and endoscopic examinations where procedural efficiency directly impacts workflow and patient throughput.

Safety Pharmacology Studies Evaluating Therapeutic Index and Toxicity Margins

Bumecaine's LD50 of 190 mg/kg (i.p.) compared to lidocaine's 133.1 mg/kg [5] and its documented broader therapeutic range [6] position it as a superior reference compound for toxicology and safety pharmacology studies. Its wider safety margin reduces the likelihood of unintended lethality in dose-ranging experiments, improving data quality and animal welfare outcomes.

Development of Novel Local Anesthetic Formulations with Enhanced Safety

For pharmaceutical scientists developing next-generation local anesthetics, bumecaine serves as a valuable lead scaffold or comparator. Its favorable hemodynamic profile—specifically, the absence of adverse effects on myocardial contractility and conduction [6]—provides a differentiated baseline for structure-activity relationship (SAR) studies aimed at decoupling anesthetic potency from cardiovascular toxicity.

Quote Request

Request a Quote for Bumecaine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.